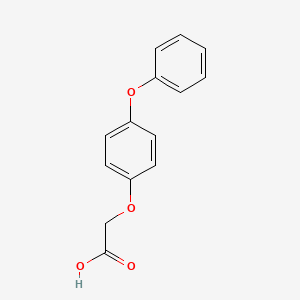

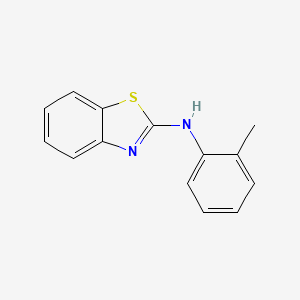

![molecular formula C13H12ClNO B1349618 2-[(2-Chloro-phenylamino)-methyl]-phenol CAS No. 7166-37-2](/img/structure/B1349618.png)

2-[(2-Chloro-phenylamino)-methyl]-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

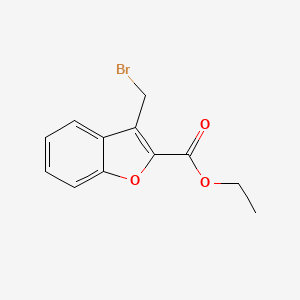

“2-[(2-Chloro-phenylamino)-methyl]-phenol” is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “2-[(2-Chloro-phenylamino)-methyl]-phenol”. However, similar compounds are often synthesized through condensation reactions3.Molecular Structure Analysis

The molecular structure of “2-[(2-Chloro-phenylamino)-methyl]-phenol” consists of a phenol group attached to a chloro-phenylamino-methyl group12.

Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “2-[(2-Chloro-phenylamino)-methyl]-phenol”.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chloro-phenylamino)-methyl]-phenol” include a molecular weight of 233.69 g/mol12.Applications De Recherche Scientifique

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction

- Summary of Application : This research describes the design and implementation of a minimally hazardous, environmentally friendly, and energy efficient sequential reaction sequence within a sophomore level Organic Chemistry lab course to efficiently synthesize N-phenylmaleimide precursors for a Diels–Alder reaction .

- Methods of Application : The synthesis described produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .

- Results or Outcomes : The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention and enables students to use 1H NMR spectroscopy to characterize the products .

-

Synthesis, Biological Activity, and Crystal Structure of N,N-Diethyl-2- { [7-methoxy-4- (phenylamino)quinazolin-6-yl]oxy}acetamide Derivatives

- Summary of Application : This research involves the synthesis of a series of 4-arylamino-quinazoline derivatives .

- Methods of Application : A number of novel 4-aminoquinazoline derivatives has been synthesized by four-step synthesis .

- Results or Outcomes : The new compounds exhibited remarkable inhibitory activity against MKN45 cell line .

-

Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs

- Summary of Application : This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .

- Methods of Application : It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Results or Outcomes : The review provides a comprehensive overview of the synthetic applications of these compounds .

-

Synthetic approaches to 1H- and 2H-indazoles

- Summary of Application : This research involves the synthesis of a series of 1H- and 2H-indazoles .

- Methods of Application : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

-

Synthesis and applications of a new family of azanaphthoquinones as antimicrobial agents

- Summary of Application : This research involves the synthesis and potential applications of a new family of azanaphthoquinones as antimicrobial agents .

- Methods of Application : A series of (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives was prepared by regioselective nucleophilic .

- Results or Outcomes : The study presents a complete and detailed study of synthesis, structural characterization, and possible applications of these compounds .

- Quantitation of Impurities in Clozapine API

- Summary of Application : This research involves the quantitation of the four impurities 4-chloro 2-nitrobenzene amine, 2-chlorobenzoic acid, 2-(4-chloro 2-nitro phenyl amino) benzoic acid, and 2-(2-amino 4-chloro phenyl amino) benzoic acid in API (Clozapine) .

- Methods of Application : The application note demonstrates LOD-LOQ determination of impurities based on the calibration curve method .

- Results or Outcomes : The detection of these impurities is crucial for the quality control of the pharmaceutical product .

Safety And Hazards

The safety and hazards associated with “2-[(2-Chloro-phenylamino)-methyl]-phenol” are not available in the current data.

Orientations Futures

The future directions for “2-[(2-Chloro-phenylamino)-methyl]-phenol” could involve further research into its synthesis, chemical reactions, and potential applications. It may also be beneficial to investigate its safety profile and environmental impact4.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

2-[(2-chloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICVFOZMJQFGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368451 |

Source

|

| Record name | 2-[(2-Chloro-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-phenylamino)-methyl]-phenol | |

CAS RN |

7166-37-2 |

Source

|

| Record name | 2-[(2-Chloro-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)